4-Methyl-3,6-dihydropyridin-2(1H)-one
Description
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Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-methyl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h2H,3-4H2,1H3,(H,7,8) |
InChI Key |
VVQSYDQNTWBJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCNC(=O)C1 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological activities of 4-Methyl-3,6-dihydropyridin-2(1H)-one are significant, with research indicating its potential in several therapeutic areas:
- Antitumor Activity : Compounds like this compound have shown promise as antitumor agents. Studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, making them candidates for further development as anticancer drugs .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against both bacterial and fungal strains, suggesting its potential as an alternative treatment option in infectious diseases .
- Cardiovascular Effects : Similar to other dihydropyridines, this compound may influence cardiovascular health. Its derivatives have been studied for their vasorelaxant properties, which could be beneficial in managing hypertension and other cardiovascular conditions .
Case Studies
Several case studies highlight the applications of this compound:
- Antitumor Efficacy : A study investigated the effects of a synthesized derivative of this compound on glioblastoma cells. The results indicated significant inhibition of cell growth and induction of apoptosis in vitro, suggesting its potential as a therapeutic agent against resistant cancer types .
- Antimicrobial Testing : In another study, various derivatives were tested against common bacterial strains. The results showed that modifications to the dihydropyridine structure enhanced antimicrobial efficacy, indicating that structural optimization could lead to more potent agents .
- Vasorelaxation Studies : Research focused on the cardiovascular applications revealed that certain derivatives could induce vasorelaxation in isolated rat aorta models. This suggests potential applications in treating hypertension through modulation of vascular tone .
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
